molecular formula C9H9N3O B12978647 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

Cat. No.: B12978647
M. Wt: 175.19 g/mol
InChI Key: BRLRENMBJPPCGL-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be achieved through various methods. One common approach involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antiviral, anticancer, and kinase inhibitor agents . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . By targeting these kinases, the compound can modulate cellular processes and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as remdesivir, brivanib alaninate, and BMS-690514 . These compounds share the same core structure but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the aldehyde group. This unique structure allows it to undergo a variety of chemical reactions, leading to the formation of diverse derivatives with distinct biological properties .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

InChI

InChI=1S/C9H9N3O/c1-7-10-6-9-3-2-8(4-5-13)12(9)11-7/h2-3,5-6H,4H2,1H3

InChI Key

BRLRENMBJPPCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2CC=O)C=N1

Origin of Product

United States

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